2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclohexan-1-ol
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Overview
Description
2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclohexan-1-ol is a complex organic compound that features a unique combination of a thienopyridine ring fused with a cyclohexanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclohexan-1-ol typically involves multi-step organic reactions. One common approach is to start with the formation of the thienopyridine core, followed by the introduction of the cyclohexanol group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The choice of raw materials, reaction conditions, and purification methods are critical factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the thienopyridine ring or the cyclohexanol group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thienopyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can lead to various hydrogenated derivatives.
Scientific Research Applications
2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclohexan-1-ol involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine
- Clopidogrel bisulfate
- Clopidogrel besilate
Uniqueness
2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclohexan-1-ol is unique due to its combination of a thienopyridine ring and a cyclohexanol group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclohexan-1-ol is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C13H14N2S
- Molecular Weight : 230.33 g/mol
- IUPAC Name : 2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)cyclohexan-1-ol
- PubChem CID : 16773445
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its antimicrobial, anti-inflammatory, and neuroprotective properties.
Antimicrobial Activity
Research indicates that compounds related to thienopyridine structures exhibit significant antibacterial and antimycobacterial activity. For instance, derivatives of thieno[2,3-d]pyrimidin-4-ones have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were determined in vitro, with some exhibiting potent activity against strains such as Escherichia coli and Staphylococcus aureus .
Compound Series | MIC (µg/mL) | Active Against |
---|---|---|
4c | 0.5 | E. coli |
4e | 0.8 | S. aureus |
4g | 1.0 | M. tuberculosis |
Neuroprotective Effects
Studies have suggested that thieno[3,2-c]pyridine derivatives may possess neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. These effects are particularly relevant in the context of neurodegenerative diseases .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Modulation of Receptor Activity : It can interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways that regulate inflammation and pain .
- Antioxidant Activity : The thienopyridine structure may contribute to antioxidant effects that protect cells from oxidative damage.
Case Studies
Several case studies highlight the efficacy of thienopyridine derivatives:
- Antimicrobial Efficacy : A study tested various thienopyridine compounds against Mycobacterium tuberculosis, revealing significant activity with IC50 values in the low micromolar range .
- Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of a thienopyridine derivative resulted in reduced cognitive decline and lower levels of oxidative stress markers .
Properties
IUPAC Name |
2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c15-12-4-2-1-3-11(12)14-7-5-13-10(9-14)6-8-16-13/h6,8,11-12,15H,1-5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWUJNWBDWOKIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCC3=C(C2)C=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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